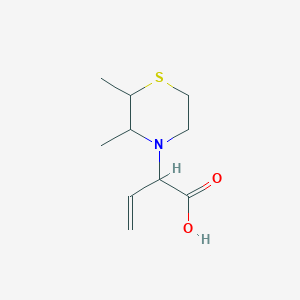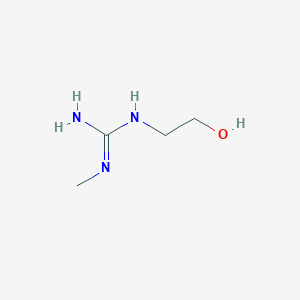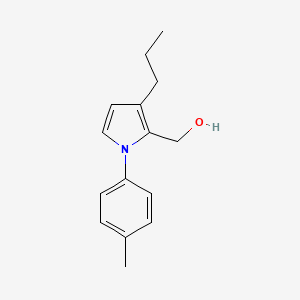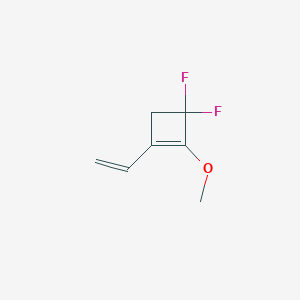
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of thiomorpholine derivatives with butenoic acid precursors. One common method includes the alkylation of thiomorpholine with dimethyl groups followed by the addition of a butenoic acid moiety under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiomorpholine derivatives and butenoic acid analogs, such as:
- 2-(2,3-Dimethylthiomorpholin-4-yl)butanoic acid
- 2-(2,3-Dimethylthiomorpholin-4-yl)but-2-enoic acid
- 2-(2,3-Dimethylthiomorpholin-4-yl)propanoic acid .
Uniqueness
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-4-9(10(12)13)11-5-6-14-8(3)7(11)2/h4,7-9H,1,5-6H2,2-3H3,(H,12,13) |
Clave InChI |
ZZNLNAPZXOFCQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCN1C(C=C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)

![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)







